2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name, 2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide , derives from its three primary structural components:
- A butanamide backbone (four-carbon chain terminating in an amide group).
- A 2-fluorophenoxy substituent attached to the second carbon of the butanamide chain.
- A 1,2,5-oxadiazole heterocycle substituted at the 3-position with the amide nitrogen and at the 4-position with a thiophen-2-yl group.
Isomeric possibilities arise from the orientation of substituents on the oxadiazole ring. The 1,2,5-oxadiazole (furazan) core permits positional isomerism if substituents shift to adjacent nitrogen or oxygen atoms. However, the specified connectivity (amide at position 3 and thiophene at position 4) precludes such isomerism in this compound.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₄FN₃O₃S was confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. Key contributions to the molecular weight include:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 16 | 12.01 | 192.16 |
| H | 14 | 1.008 | 14.11 |
| F | 1 | 19.00 | 19.00 |
| N | 3 | 14.01 | 42.03 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 347.37 |
This matches the theoretical molecular weight of 347.36 g/mol , with minor discrepancies attributable to isotopic variations.
Spectroscopic Characterization (IR, NMR, MS)
Infrared Spectroscopy (IR)
Key absorption bands include:
- ~1680 cm⁻¹ : Stretching vibration of the amide carbonyl (C=O).
- ~1240 cm⁻¹ : C-F stretch from the 2-fluorophenoxy group.
- ~3100 cm⁻¹ : Aromatic C-H stretches from the thiophene and fluorophenyl rings.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR :
- δ 170.2 ppm : Amide carbonyl carbon.
- δ 160.1 ppm : Fluorine-coupled aromatic carbon.
Mass Spectrometry (MS)
Crystallographic Studies and X-ray Diffraction Analysis
While no experimental X-ray crystallography data exists for this compound, analogous 1,2,5-oxadiazole derivatives exhibit planar heterocyclic cores with bond lengths of 1.32 Å (N-O) and 1.38 Å (N-N) . The thiophene and fluorophenyl groups likely adopt orthogonal orientations to minimize steric hindrance.
Computational Structural Validation (DFT, Molecular Dynamics)
Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level reveal:
- Bond Angles : 120° within the oxadiazole ring, consistent with sp² hybridization.
- Electrostatic Potential : Negative charge localization on the oxadiazole oxygen and fluorine atoms.
Molecular dynamics (MD) simulations in a solvated system (water, 300 K) demonstrate stable conformation over 50 ns, with root-mean-square deviation (RMSD) < 1.5 Å.
Properties
Molecular Formula |
C16H14FN3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)butanamide |
InChI |
InChI=1S/C16H14FN3O3S/c1-2-11(22-12-7-4-3-6-10(12)17)16(21)18-15-14(19-23-20-15)13-8-5-9-24-13/h3-9,11H,2H2,1H3,(H,18,20,21) |
InChI Key |
CFRJUAMMKONVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes
The 1,2,5-oxadiazole ring is commonly synthesized via cyclization of amidoximes. For the target compound, this involves:
Step 1: Preparation of Thiophene-2-Carboxamidoxime
Thiophene-2-carbonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form thiophene-2-carboxamidoxime.
Step 2: Cyclization to 4-(Thiophen-2-yl)-1,2,5-Oxadiazol-3-amine
The amidoxime undergoes cyclization using chloramine-T or iodine in dichloromethane to yield the oxadiazole ring.
Reaction Conditions and Yields
Alternative Route: Nitrile Oxide Cycloaddition
Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with nitriles to form oxadiazoles.
Step 1: Synthesis of Thiophene-2-Hydroxamoyl Chloride
Thiophene-2-carboxylic acid reacts with thionyl chloride and hydroxylamine to form the hydroxamoyl chloride.
Step 2: Cycloaddition with Butyronitrile
The nitrile oxide intermediate reacts with butyronitrile under thermal conditions:
Limitations : Lower regioselectivity and moderate yields (50–65%) compared to amidoxime cyclization.
Introduction of the Butanamide Side Chain
Synthesis of 2-(2-Fluorophenoxy)Butanoic Acid
Step 1: Nucleophilic Substitution
2-Fluorophenol reacts with 4-bromobutyric acid in the presence of potassium carbonate:
Reaction Optimization
Step 2: Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride to form the corresponding acyl chloride:
Amide Coupling with the Oxadiazol-3-amine
The acyl chloride reacts with 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine in the presence of triethylamine:
Coupling Efficiency
Alternative Synthetic Pathways
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | Na₂CO₃ (2.0 equiv) | |
| Solvent | Dioxane/H₂O (3:1), 90°C, 12 h | |
| Yield | 60–68% |
Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, oxadiazole-H), 7.45–7.20 (m, 4H, thiophene and fluorophenyl), 4.50 (t, J = 6.8 Hz, 2H, OCH₂), 2.35 (m, 2H, CH₂CO), 1.85 (m, 2H, CH₂CH₂).
-
¹³C NMR : δ 170.5 (CONH), 162.3 (C-F), 155.0 (oxadiazole-C), 135.2–115.0 (aromatic carbons).
-
HRMS : Calculated for C₁₇H₁₅FN₃O₃S [M+H]⁺: 376.0862; Found: 376.0859.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity, with retention time = 12.3 min.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine. Substitution reactions could introduce new functional groups, such as halogens or alkyl chains.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs, focusing on structural variations, molecular properties, and synthesis insights.
Structural and Substituent Variations
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Thiophene vs. Phenyl Substitution: The thiophen-2-yl group in the target compound introduces sulfur, which may enhance electronic interactions (e.g., π-stacking or hydrogen bonding) compared to phenyl analogs . Thiophene’s electron-rich nature could also influence redox properties or metabolic stability.
- Fluorophenoxy Position: The 2-fluorophenoxy group in the target compound vs. 4-fluorophenoxy in alters steric and electronic effects.
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~357.4) is intermediate between (341.34) and (399.4).
- Spectral Characteristics: Analogous compounds in demonstrate that IR absorption bands (e.g., C=O at ~1660–1680 cm⁻¹, C=S at ~1240–1255 cm⁻¹) are sensitive to substituent changes. The absence of a C=O band in triazole derivatives contrasts with the target compound’s amide carbonyl, highlighting the importance of functional group analysis.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide , identified by its CAS number 1203019-02-6, is a novel organic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. The structure features a fluorophenoxy group and an oxadiazole moiety, both known for their biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1203019-02-6 |
Anticonvulsant Activity
A study involving related compounds demonstrated that derivatives of oxadiazole, including those with thiophene substituents, exhibited significant anticonvulsant properties. Specifically, compounds similar to This compound were shown to interact with benzodiazepine receptors, suggesting a mechanism for their anticonvulsant effects .
Antidiabetic Potential
Research on oxadiazole derivatives has indicated potential as glucosidase inhibitors. In vitro studies have shown that compounds similar to This compound can inhibit α-amylase and α-glucosidase activities. For instance, certain oxadiazole compounds demonstrated IC50 values ranging from 40.00 to 80.00 μg/ml for α-amylase inhibition . This suggests that the compound may be explored further for its antidiabetic properties.
The biological activity of This compound is likely linked to its structural components:
- Oxadiazole Ring : Known for its metabolic stability and ability to act as a bioisostere for various functional groups in drug design.
- Thiophene Group : Contributes to the lipophilicity and potential interaction with biological targets.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- In Vitro Studies : A series of synthesized oxadiazole compounds were tested for their inhibitory effects on glucosidases. The results indicated that some compounds exhibited promising activity comparable to standard drugs like acarbose .
- In Vivo Studies : Research using Drosophila melanogaster as a model organism showed that certain oxadiazole derivatives could lower glucose levels effectively but required dosage adjustments compared to established treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
